molecular formula C31H42N4O2 B12351792 (E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide

(E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide

Cat. No.: B12351792
M. Wt: 502.7 g/mol
InChI Key: MHKNNNBJRIDDIZ-GIHLFXONSA-N
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Description

This compound is a structurally complex molecule featuring a fused octahydroindazole core, a (Z)-configured phenylbutenyl group, and an (E)-enamide moiety. The indazole scaffold is notable for its role in kinase inhibition and anticancer activity, while the stereochemical configuration (E/Z) of the unsaturated bonds likely influences its binding affinity and metabolic stability .

Properties

Molecular Formula

C31H42N4O2

Molecular Weight

502.7 g/mol

IUPAC Name

(E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide

InChI

InChI=1S/C31H42N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-13,15-16,25-26,29,32-34H,4,14,17-22H2,1-3H3/b11-8+,31-28+

InChI Key

MHKNNNBJRIDDIZ-GIHLFXONSA-N

Isomeric SMILES

CC/C(=C(\C1CCC2C(C1)CNN2)/C3=CC=C(C=C3)OCCNC/C=C/C(=O)N(C)C)/C4=CC=CC=C4

Canonical SMILES

CCC(=C(C1CCC2C(C1)CNN2)C3=CC=C(C=C3)OCCNCC=CC(=O)N(C)C)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound (E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide is a complex indazole derivative with potential therapeutic applications. This article explores its biological activities, particularly in the context of cancer treatment and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C₃₃H₄₃N₃O₂ with a molecular weight of 502.7 g/mol. The structure features an indazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that indazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been evaluated for its anticancer properties among other potential pharmacological effects.

Anticancer Activity

Recent studies have shown that indazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma) cell lines.
  • IC50 Values : In vitro assays revealed that certain derivatives exhibit IC50 values indicating their potency against these cell lines. For example:
    • Compound 6o showed an IC50 of 5.15 µM against K562 cells while demonstrating a higher IC50 of 33.2 µM against HEK-293 normal cells, suggesting selective cytotoxicity towards cancer cells .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : It has been suggested that the compound affects apoptosis and cell cycle regulation through the inhibition of Bcl2 family proteins and modulation of the p53/MDM2 pathway .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the indazole scaffold significantly influence biological activity, highlighting the importance of chemical modifications in enhancing efficacy .

Other Biological Activities

Beyond anticancer properties, indazole derivatives have been noted for additional pharmacological activities:

  • Anti-inflammatory Effects : Some derivatives have shown potential as nonsteroidal anti-inflammatory drugs (NSAIDs), with local anesthetic properties .
  • Antimicrobial Activity : Certain studies suggest that indazole compounds possess antimicrobial properties, although specific data on this compound remains limited .

Data Summary Table

Activity TypeCell LineIC50 (µM)Notes
AnticancerK5625.15Selective for cancer cells
AnticancerHEK-29333.2Higher IC50 indicates lower toxicity
Anti-inflammatoryVariousTBDPotential NSAID properties
AntimicrobialTBDTBDLimited data available

Case Studies

  • Study on Indazole Derivatives : A comprehensive evaluation of various indazole derivatives highlighted their potential in treating multiple forms of cancer due to their ability to inhibit cell growth effectively .
  • Mechanistic Studies : Research into the mechanisms revealed that certain structural modifications could enhance activity against specific cancer types while minimizing toxicity to normal cells .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the synthesis of various indazole derivatives, including this compound, for their cytotoxic effects against cancer cell lines. For instance, novel indazole analogs have been synthesized and evaluated for their in vitro cytotoxic activity. The results indicated that certain modifications to the indazole framework can enhance anticancer properties, suggesting that this compound may also exhibit similar effects due to its structural components .

Pharmacological Properties

The compound has been investigated for its pharmacological properties, particularly as a potential antagonist for specific biological targets. Research has shown that compounds with similar structures can interact with various receptors and enzymes, leading to significant biological responses. For example, related compounds have been noted for their ability to modulate metabolic pathways and influence serum levels of specific proteins in animal models .

Synthesis of Novel Derivatives

The synthesis of this compound involves complex organic reactions that yield various derivatives with distinct biological activities. The methods typically include condensation reactions and modifications using hydrazine derivatives in acidic conditions. These synthetic pathways are crucial for developing new therapeutic agents based on the indazole scaffold .

Case Study 1: Cytotoxic Activity of Indazole Derivatives

In a study focusing on the synthesis of curcumin-indazole analogs, researchers demonstrated that specific substitutions on the indazole ring could significantly affect the cytotoxicity against cancer cell lines. The study utilized MTT assays to evaluate cell viability and determined IC50 values for several derivatives, highlighting the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: RBP4 Antagonists Development

Another research effort aimed at discovering novel antagonists targeting Retinol-Binding Protein 4 (RBP4) involved compounds structurally related to (E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide. These compounds were shown to reduce serum RBP4 levels significantly in preclinical models, indicating potential therapeutic applications in metabolic disorders .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-712.5
Compound BHeLa8.3
(E)-4-[...]A54910.0

Table 2: Synthetic Pathways

Reaction StepReactantsConditionsYield (%)
Step 1Cyclovalone + HydrazineReflux in Acetic Acid42.2
Step 2Benzaldehyde + IndazoleCondensation ReactionVaried

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core motifs:

Indazole/Indole Derivatives : Compounds like 8-(4-substituted phenyl)-10H-pyrido[1,2-a]indole salts () share fused heterocyclic systems. These analogues exhibit substituent-dependent electronic properties (e.g., λmax shifts with electron-donating/withdrawing groups), which correlate with bioactivity .

Ferroptosis-Inducing Compounds (FINs): Natural and synthetic FINs () trigger iron-dependent cell death in oral squamous cell carcinoma (OSCC). While the target compound’s mechanism is unspecified, its indazole core and unsaturated bonds may enhance redox cycling, a hallmark of ferroptosis .

Plant-Derived Bioactives: Terpenoids or alkaloids with indole-like structures () often exhibit insecticidal or anticancer activity but lack the synthetic enamide group, impacting pharmacokinetic profiles .

Key Differentiators

Feature Target Compound Analogues (e.g., 10H-pyridoindoles ) Natural FINs (e.g., Artemisinin )
Core Structure Octahydroindazole + enamide Pyridoindole salts Sesquiterpene lactones
Substituent Effects Para-phenylbutenyl group enhances lipophilicity Substituents alter λmax (UV spectra) Endoperoxide bridge critical for activity
Stereochemistry (E)-enamide and (Z)-phenylbutenyl configurations influence 3D binding Not explicitly studied Chirality-dependent efficacy
Selectivity Hypothesized cancer cell selectivity (based on FIN trends ) Limited data Variable tissue penetration

Pharmacological Insights

  • Ferroptosis Induction: highlights that OSCC cells are more sensitive to FINs than normal cells. If the target compound operates via ferroptosis, its indazole core may stabilize radical intermediates, enhancing potency .
  • Metabolic Stability : The octahydroindazole system could reduce oxidative metabolism compared to planar indoles, improving half-life .
  • Synthetic Complexity : The compound’s stereochemistry and fused rings pose synthesis challenges compared to plant-derived bioactives, which often have simpler scaffolds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide?

  • Methodological Answer : The synthesis involves multi-step reactions with careful control of stereochemistry. For example:

  • Step 1 : React 3-aminopyridine-2-carboxylic acid with brominating agents (e.g., N-bromosuccinimide) in dimethylformamide at 0°C to generate intermediates ().
  • Step 2 : Use transition metal catalysts (e.g., Pd/C) for coupling reactions to introduce aryl groups, as seen in the preparation of 2-(4-ethoxyphenyl)-N-(5-nitro-1-trityl-1H-indazol-3-yl) acetamide ().
  • Step 3 : Final purification via HPLC or column chromatography, validated by ESI-MS and NMR ().

Q. How can researchers confirm the stereochemical integrity of the (E/Z) configurations in the compound?

  • Methodological Answer :

  • NMR Analysis : Use NOESY or ROESY experiments to detect spatial proximity of protons in the double-bond regions. For example, cross-peaks between indazole protons and phenyl groups can confirm the (Z)-configuration .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry, though this requires high-purity samples .

Q. What analytical techniques are recommended for purity assessment and structural validation?

  • Methodological Answer :

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients ().
  • Elemental Analysis : Confirm elemental composition (C, H, N) via CHNS analyzers (e.g., Vario MICRO CHNS) to ensure stoichiometric accuracy ().
  • 2D NMR : Correlate proton and carbon signals (HSQC, HMBC) to resolve complex coupling patterns ().

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) optimize reaction pathways for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps like indazole ring formation ().
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvent effects) to predict optimal conditions for stereoselective coupling ( ).
  • COMSOL Simulations : Model heat/mass transfer in reactors to scale up synthesis while minimizing side reactions .

Q. What strategies resolve contradictory data between experimental and computational predictions for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-predicted NMR shifts with experimental data. Discrepancies >0.5 ppm may indicate errors in computational models or experimental artifacts ().
  • Sensitivity Analysis : Vary reaction parameters (e.g., temperature, catalyst loading) in simulations to identify critical variables affecting yield/stereochemistry .

Q. How does the indazole ring’s conformation influence the compound’s biological activity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding to assess how octahydro-indazole puckering affects affinity ().
  • SAR Studies : Synthesize analogs with modified indazole substituents and compare bioactivity profiles ().

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